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molecular formula C6H10O2 B1335044 3-Ethoxymethacrolein CAS No. 42588-57-8

3-Ethoxymethacrolein

Cat. No. B1335044
M. Wt: 114.14 g/mol
InChI Key: KDOAHVPFGIYCEU-AATRIKPKSA-N
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Patent
US05059691

Procedure details

By the procedure described in Example 2, 5.40 g of 5-amino-4-pyrazolecarbonitrile is reacted with 5.70 g of 3-ethoxy-2-methylacrolein in 25 ml of glacial acid to give the desired product as colorless prisms, mp 193°-194° C.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
glacial acid
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:6][N:5]=[CH:4][C:3]=1[C:7]#[N:8].C(O[CH:12]=[C:13]([CH3:16])[CH:14]=O)C>>[CH3:16][C:13]1[CH:12]=[N:1][C:2]2[N:6]([N:5]=[CH:4][C:3]=2[C:7]#[N:8])[CH:14]=1

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
NC1=C(C=NN1)C#N
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C)OC=C(C=O)C
Name
glacial acid
Quantity
25 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC=2N(C1)N=CC2C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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